![molecular formula C15H21FN2O3S B4749470 1-[(4-fluorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4749470.png)
1-[(4-fluorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-[(4-fluorophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide” is C15H21FN2O5S2 . It has a molecular weight of 392.466 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 91.8±0.4 cm3 . The compound has a polar surface area of 117 Å2 . It has a molar volume of 283.1±3.0 cm3 .Scientific Research Applications
- Antifungal Activity : Researchers have synthesized novel sulfone derivatives containing 1,3,4-oxadiazole moieties, and some of these compounds exhibit antifungal properties . Investigating the potential of 1-(4-Fluorophenylsulfonyl)piperidine as an antifungal agent could be valuable for drug development.
- Sulfonyl Fluorides : Sulfonyl fluorides find applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Researchers could explore the reactivity of 1-(4-Fluorophenylsulfonyl)piperidine in various synthetic transformations.
Medicinal Chemistry and Drug Development
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYJDZMWXIEKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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